Human VAP-1 Inhibitory Potency of N-[2-(Pentyloxy)benzyl]-2-propanamine vs. Comparator Inhibitors
N-[2-(Pentyloxy)benzyl]-2-propanamine inhibits human VAP-1 with an IC50 of 32 nM in a radiochemical-enzymatic assay using 14C-benzylamine as substrate [1]. In a cell-based assay using human VAP-1 expressed in CHO cells, the compound exhibited an IC50 of 31 nM [1]. This potency places it in the same range as other reference VAP-1 inhibitors but with a distinct species selectivity profile. For comparison, the Astellas compound 35c, another VAP-1 inhibitor, shows a significantly lower potency against human VAP-1 (IC50 230 nM) [2]. In contrast, PXS-4728A exhibits higher potency (IC50 5 nM) [2].
| Evidence Dimension | Human VAP-1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 32 nM (enzyme assay); IC50 = 31 nM (cell-based assay) |
| Comparator Or Baseline | Astellas compound 35c: IC50 = 230 nM; PXS-4728A: IC50 = 5 nM |
| Quantified Difference | Target compound is ~7.2-fold more potent than Astellas 35c but ~6.4-fold less potent than PXS-4728A against human VAP-1 |
| Conditions | Radiochemical-enzymatic assay with 14C-benzylamine substrate (enzyme assay); CHO cells expressing human VAP-1, 14C-benzylamine substrate, 20 min preincubation (cell-based assay) |
Why This Matters
The distinct human VAP-1 IC50 of 31-32 nM defines a specific potency tier that differentiates this compound from both weaker (e.g., Astellas 35c) and stronger (e.g., PXS-4728A) human VAP-1 inhibitors, enabling precise potency matching for assay development and cross-study comparisons.
- [1] BindingDB entry BDBM128993. Affinity data for N-[2-(Pentyloxy)benzyl]-2-propanamine against human VAP-1. View Source
- [2] Sole M, Hernandez-Guillamon M, Boada M, Unzeta M. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation. 2020;2020:3270513. View Source
